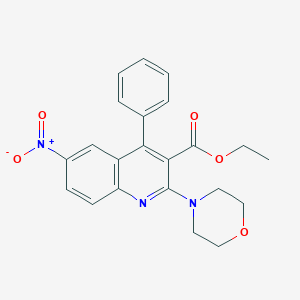
Ethyl 2-morpholin-4-yl-6-nitro-4-phenylquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-morpholin-4-yl-6-nitro-4-phenylquinoline-3-carboxylate, also known as E-3174, is a quinoline-based compound that has been widely used in scientific research. It is a potent inhibitor of angiotensin-converting enzyme (ACE), which is an important enzyme in the renin-angiotensin-aldosterone system (RAAS). E-3174 has been shown to have a number of biochemical and physiological effects, and it has also been used in lab experiments to investigate the mechanisms of ACE inhibition and to develop new drugs for the treatment of hypertension and other cardiovascular diseases.
Mécanisme D'action
The mechanism of action of Ethyl 2-morpholin-4-yl-6-nitro-4-phenylquinoline-3-carboxylate involves the inhibition of ACE, which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure and promotes the development of cardiovascular disease. By inhibiting ACE, Ethyl 2-morpholin-4-yl-6-nitro-4-phenylquinoline-3-carboxylate reduces the production of angiotensin II and promotes vasodilation, leading to a decrease in blood pressure.
Effets Biochimiques Et Physiologiques
Ethyl 2-morpholin-4-yl-6-nitro-4-phenylquinoline-3-carboxylate has a number of biochemical and physiological effects, including the reduction of blood pressure and the inhibition of ACE activity. It has also been shown to have antioxidant properties and to reduce the production of reactive oxygen species, which are involved in the development of cardiovascular disease. Ethyl 2-morpholin-4-yl-6-nitro-4-phenylquinoline-3-carboxylate has also been shown to improve endothelial function and to reduce inflammation, which are important factors in the development of atherosclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 2-morpholin-4-yl-6-nitro-4-phenylquinoline-3-carboxylate has several advantages for lab experiments, including its high potency and selectivity for ACE inhibition. It has also been shown to be stable in solution and to have a long half-life, which makes it suitable for in vivo experiments. However, Ethyl 2-morpholin-4-yl-6-nitro-4-phenylquinoline-3-carboxylate also has some limitations, including its relatively high cost and the need for specialized equipment and expertise to synthesize and purify the compound.
Orientations Futures
There are several future directions for the use of Ethyl 2-morpholin-4-yl-6-nitro-4-phenylquinoline-3-carboxylate in scientific research. One area of interest is the development of new ACE inhibitors based on the structure of Ethyl 2-morpholin-4-yl-6-nitro-4-phenylquinoline-3-carboxylate, with the aim of improving the potency and selectivity of these drugs. Another area of interest is the investigation of the role of ACE in the development of other diseases, such as diabetes and chronic kidney disease. Finally, Ethyl 2-morpholin-4-yl-6-nitro-4-phenylquinoline-3-carboxylate may have potential applications in the treatment of other conditions, such as cancer and neurodegenerative diseases, where ACE has been implicated in disease progression.
Méthodes De Synthèse
The synthesis of Ethyl 2-morpholin-4-yl-6-nitro-4-phenylquinoline-3-carboxylate involves a number of steps, starting with the reaction of 2-nitrobenzaldehyde with morpholine to form 2-morpholin-4-yl-1-nitrobenzene. This compound is then reacted with ethyl acetoacetate to form ethyl 2-morpholin-4-yl-6-nitro-4-phenylquinoline-3-carboxylate. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Applications De Recherche Scientifique
Ethyl 2-morpholin-4-yl-6-nitro-4-phenylquinoline-3-carboxylate has been used extensively in scientific research to investigate the mechanisms of ACE inhibition and to develop new drugs for the treatment of hypertension and other cardiovascular diseases. It has been shown to be a potent and selective inhibitor of ACE, with a higher affinity for the enzyme than other ACE inhibitors such as captopril and enalapril. Ethyl 2-morpholin-4-yl-6-nitro-4-phenylquinoline-3-carboxylate has also been used to investigate the role of ACE in the regulation of blood pressure and the development of cardiovascular disease.
Propriétés
Numéro CAS |
5809-20-1 |
|---|---|
Nom du produit |
Ethyl 2-morpholin-4-yl-6-nitro-4-phenylquinoline-3-carboxylate |
Formule moléculaire |
C22H21N3O5 |
Poids moléculaire |
407.4 g/mol |
Nom IUPAC |
ethyl 2-morpholin-4-yl-6-nitro-4-phenylquinoline-3-carboxylate |
InChI |
InChI=1S/C22H21N3O5/c1-2-30-22(26)20-19(15-6-4-3-5-7-15)17-14-16(25(27)28)8-9-18(17)23-21(20)24-10-12-29-13-11-24/h3-9,14H,2,10-13H2,1H3 |
Clé InChI |
VFHVASMCQSYVHD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2)[N+](=O)[O-])N=C1N3CCOCC3)C4=CC=CC=C4 |
SMILES canonique |
CCOC(=O)C1=C(C2=C(C=CC(=C2)[N+](=O)[O-])N=C1N3CCOCC3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



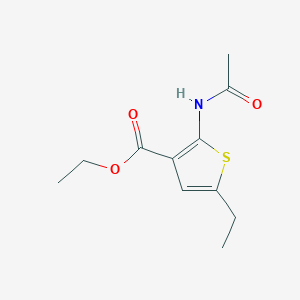


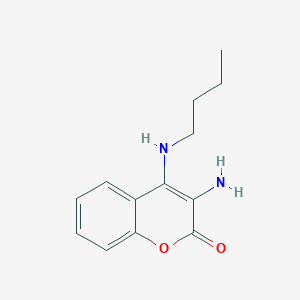

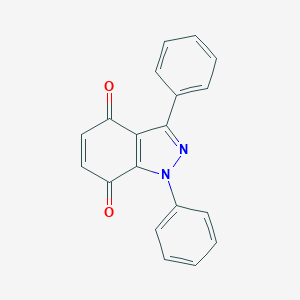
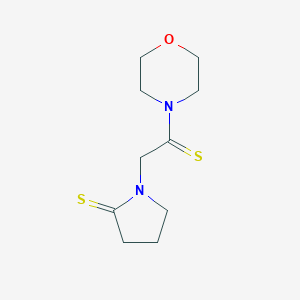

![2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B186936.png)
![8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate](/img/structure/B186937.png)
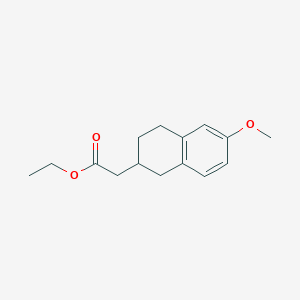
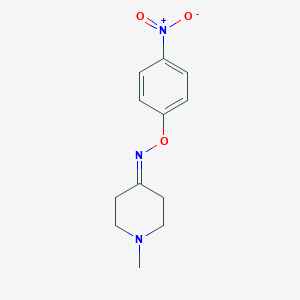
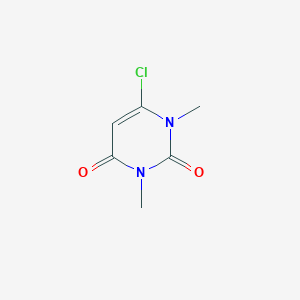
![2-(2-cyanoiminopyrrolidin-1-yl)-N-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]acetamide](/img/structure/B186941.png)